2-Bromo-5-(difluoromethoxy)pyridine is an organic compound with the molecular formula and a molecular weight of approximately 224 g/mol. This compound features a pyridine ring that is substituted with a bromine atom and a difluoromethoxy group, which significantly influences its chemical properties and reactivity. It typically appears as a colorless or pale yellow solid and exhibits low solubility in water while being soluble in organic solvents such as ethanol, acetone, and dimethylformamide . The compound is identified by its CAS number 845827-14-7.
The specific products formed from these reactions depend on the reagents and reaction conditions employed.
Research has indicated that 2-Bromo-5-(difluoromethoxy)pyridine exhibits notable biological activity. It has been explored for its potential use in biochemical assays and as a probe for studying biological pathways. Its unique structure allows it to interact selectively with specific molecular targets, making it valuable in medicinal chemistry research. Studies have shown that compounds with similar structures can exhibit varying degrees of biological activity, suggesting that the difluoromethoxy substitution enhances its efficacy.
The synthesis of 2-Bromo-5-(difluoromethoxy)pyridine typically involves several steps:
Industrial methods may employ continuous flow reactors and catalysts to enhance yield and efficiency for large-scale production .
2-Bromo-5-(difluoromethoxy)pyridine finds applications across various fields, including:
The compound's ability to interact with biological systems makes it particularly valuable in developing new therapeutic agents .
Interaction studies have revealed that 2-Bromo-5-(difluoromethoxy)pyridine interacts with various biomolecules, including proteins and nucleic acids. Such interactions are crucial for understanding its mechanism of action and potential therapeutic applications. The difluoromethoxy group may enhance binding affinity to specific targets, thereby increasing its effectiveness in biological systems .
Several compounds share structural similarities with 2-Bromo-5-(difluoromethoxy)pyridine. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
2-Bromo-5-(trifluoromethoxy)pyridine | C6H3BrF3NO | 0.98 |
2-Bromo-4-(difluoromethoxy)pyridine | C6H4BrF2NO | 0.84 |
5-(Trifluoromethoxy)pyridin-2-amine | C6H4F3N | 0.78 |
2-Chloro-5-(trifluoromethoxy)pyridine | C6H4ClF3N | 0.76 |
2-Bromo-3-(trifluoromethoxy)pyridine | C6H4BrF3N | 0.76 |
Uniqueness: The distinct combination of bromine, difluoromethoxy groups, and their positions on the pyridine ring sets 2-Bromo-5-(difluoromethoxy)pyridine apart from these similar compounds. This unique combination influences its reactivity and potential applications in both chemistry and biology .